molecular formula C8H8FNO3 B6311796 5-Fluoro-3-methyl-2-methoxy-nitrobenzene CAS No. 1357623-82-5

5-Fluoro-3-methyl-2-methoxy-nitrobenzene

Cat. No.: B6311796
CAS No.: 1357623-82-5
M. Wt: 185.15 g/mol
InChI Key: DNGQDMFELWLWHC-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-methoxy-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of nitrobenzene, characterized by the presence of a fluorine atom, a methyl group, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-methoxy-nitrobenzene typically involves a multi-step process:

    Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution, often using a fluorinating agent such as fluorine gas or a fluorine-containing compound.

    Methylation: The methyl group is added through a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The methoxy group is introduced by reacting the compound with methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-methoxy-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Sodium hydroxide, water solvent, elevated temperature.

    Oxidation: Potassium permanganate, acidic or neutral conditions.

Major Products Formed

    Reduction: 5-Amino-3-methyl-2-methoxy-nitrobenzene.

    Substitution: 5-Hydroxy-3-methyl-2-methoxy-nitrobenzene.

    Oxidation: 5-Fluoro-3-carboxy-2-methoxy-nitrobenzene.

Scientific Research Applications

5-Fluoro-3-methyl-2-methoxy-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-methoxy-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups can influence the compound’s binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxy-3-nitrobenzoate: Similar structure but with a carboxylate group instead of a methyl group.

    5-Fluoro-2-methoxy-3-nitrobenzene: Lacks the methyl group present in 5-Fluoro-3-methyl-2-methoxy-nitrobenzene.

    5-Fluoro-3-methyl-2-nitrobenzoate: Similar structure but with a carboxylate group instead of a methoxy group.

Uniqueness

This compound is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-fluoro-2-methoxy-1-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-6(9)4-7(10(11)12)8(5)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGQDMFELWLWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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